molecular formula C15H13N3O3S B2892013 N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-02-0

N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2892013
CAS No.: 851944-02-0
M. Wt: 315.35
InChI Key: GDWPIZJHOWSTEH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-21-11-5-3-10(4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-22-15/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWPIZJHOWSTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolopyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S, with a molecular weight of 329.37 g/mol. The compound features a thiazolopyrimidine core, which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that thiazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess potent activity against human breast cancer cell lines (MCF7 and MDA-MB-231) and colorectal cancer cell lines (HCT116 and Caco-2) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1MCF710.2
2MDA-MB-23112.5
3HCT11615.0
4Caco-28.0

Antimicrobial Activity

Thiazolopyrimidine derivatives have also shown promising antimicrobial properties. They have been evaluated against various bacterial strains and fungi, indicating their potential as therapeutic agents in treating infections. For example, compounds derived from this class have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate cellular pathways involved in cancer proliferation and microbial resistance.

Case Studies

  • Study on Anticancer Activity : In a preclinical evaluation, a series of thiazolopyrimidine derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the phenyl ring significantly enhanced their potency against MCF7 cells .
  • Antimicrobial Assessment : A recent study assessed the antimicrobial efficacy of various thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

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